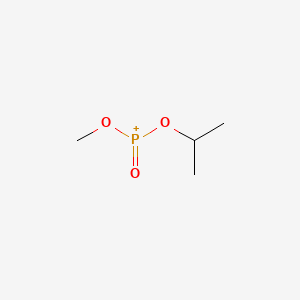

Isopropyl methyl phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5514-35-2 |

|---|---|

Molecular Formula |

C4H10O3P+ |

Molecular Weight |

137.09 g/mol |

IUPAC Name |

methoxy-oxo-propan-2-yloxyphosphanium |

InChI |

InChI=1S/C4H10O3P/c1-4(2)7-8(5)6-3/h4H,1-3H3/q+1 |

InChI Key |

SKEDFVFLIIJDJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[P+](=O)OC |

Origin of Product |

United States |

Contextualizing Isopropyl Methyl Phosphonate Within Organophosphorus Chemistry

Diisopropyl methylphosphonate (B1257008) (DIMP) is a phosphonate (B1237965) ester, a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. nih.govdtic.mil Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a methyl group, and also bonded to two isopropoxy groups. wikipedia.org This structure is notably similar to the nerve agent sarin (B92409) (isopropyl methylphosphonofluoridate), with the key difference being the substitution of sarin's highly reactive fluorine atom with a second, more stable isopropoxy group. mdpi.comacs.org

DIMP is primarily known as a by-product formed during the synthesis of sarin, where it can constitute a significant fraction of the crude product. nih.govmdpi.comwikipedia.org It can also serve as a precursor in the synthesis of sarin. nih.govmdpi.com One documented laboratory synthesis method involves the reaction of triisopropyl phosphite (B83602) with methyl iodide. nih.govorgsyn.org The mixture is heated to initiate an exothermic reaction, refluxed, and then distilled to yield diisopropyl methylphosphonate. orgsyn.org

The hydrolysis of DIMP is a subject of environmental research due to its persistence. The process is extremely slow under normal environmental conditions. tandfonline.com Studies measuring hydrolysis rates at elevated temperatures (70-98°C) and extrapolating to the temperature of groundwater (10°C) estimated the half-life of DIMP to be approximately 500 years. tandfonline.com The primary products formed upon hydrolysis are isopropyl methylphosphonic acid (IMPA) and, subsequently, methylphosphonic acid (MPA). tandfonline.comtandfonline.com

Table 1: Physicochemical Properties of Diisopropyl Methylphosphonate (DIMP)

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₇O₃P wikipedia.org |

| Molar Mass | 180.184 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.976 g/mL wikipedia.org |

| Boiling Point | 215 °C (419 °F; 488 K) wikipedia.org |

| Flash Point | 98 °C (208 °F; 371 K) wikipedia.org |

This interactive table summarizes key properties of DIMP. wikipedia.org

Significance of Isopropyl Methyl Phosphonate and Its Derivatives As Chemical Probes and Simulants

The primary significance of DIMP in the scientific community stems from its use as a chemical simulant for G-type nerve agents, particularly sarin (B92409) (GB) and soman (B1219632) (GD). nih.govmdpi.comdntb.gov.ua Researchers use simulants like DIMP because they share key physical and chemical properties with the more hazardous compounds but have a much lower acute toxicity. nih.govmdpi.com This allows for the study of specific attributes, such as environmental fate, persistence, and permeation through protective materials, in a safer and more controlled manner. nih.gov

A major application of DIMP as a simulant is in the development, testing, and calibration of sensitive detection equipment designed to warn against chemical warfare agents. mdpi.comdntb.gov.uanih.gov Analytical techniques such as Ion Mobility Spectrometry (IMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently calibrated using DIMP. mdpi.com Research has focused on optimizing these methods for the trace detection of DIMP in air and water, which is crucial for forensic investigations and environmental monitoring of organophosphorus contamination. mdpi.comnih.gov

In addition to DIMP itself, researchers have synthesized various derivatives to act as more specific chemical probes or surrogates. These compounds are designed to mimic the exact chemical interaction of nerve agents with biological targets, such as the enzyme acetylcholinesterase (AChE), without the extreme toxicity of the agents themselves. oup.com For example, 4-nitrophenyl isopropyl methylphosphonate (B1257008) (NIMP) and phthalimidyl isopropyl methylphosphonate (PIMP) have been synthesized as sarin surrogates. oup.com Another synthesized agent, bis(isopropyl methyl)phosphonate (BIMP), has the same phosphonate (B1237965) group as sarin and is used to study the detection of sarin's hydrolysis products in biological samples. nih.gov These surrogates are valuable tools for the initial screening and study of potential therapeutics for nerve agent exposure. oup.com

Table 2: Research Findings on Trace Detection of DIMP

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| Ion Mobility Spectrometry (IMS) | Air | 0.24 ppbᵥ (1.8 μg m⁻³) mdpi.com | 0.80 ppbᵥ (6.0 μg m⁻³) mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Standard | 0.21 μg mL⁻¹ mdpi.com | 0.62 μg mL⁻¹ mdpi.com |

This interactive table presents the detection and quantification limits for DIMP using common analytical techniques as reported in a recent study. mdpi.com

Current Trajectories and Future Directions in Isopropyl Methyl Phosphonate Research

Synthetic Routes for Isopropyl Methyl Phosphonate (B1237965) and Related Organophosphonates

The formation of the phosphonate ester bond is the central challenge in synthesizing isopropyl methyl phosphonate. Chemists have developed several reliable strategies to achieve this transformation, each with specific advantages depending on the starting materials and desired scale.

Direct esterification is a fundamental approach to forming phosphonate esters. This can be achieved by reacting a derivative of methylphosphonic acid with isopropyl alcohol. A common and effective method involves the use of methylphosphonic dichloride as the starting material. The reaction with an alcohol, such as isopropanol (B130326), in a solvent like toluene, followed by hydrolysis of the intermediate monochloride, yields the desired alkyl methylphosphonic acid. tandfonline.com This approach allows for the production of gram quantities of high-purity product after purification via solvent extraction, which effectively separates the monoalkyl ester from byproducts like dialkyl methylphosphonate and unreacted methylphosphonic acid. tandfonline.com

While phosphonic acids are generally resistant to direct esterification, specialized conditions can facilitate this reaction. researchgate.net For instance, the monoesterification of alkylphosphonic acids with alcohols can be achieved under microwave irradiation in the presence of an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), which acts as an additive to promote the reaction. researchgate.net Generally, the synthesis of this compound is accomplished through the esterification of methylphosphonic acid with isopropyl alcohol under acidic catalysis.

Table 1: Selected Esterification Methods for Methylphosphonates

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methylphosphonic Dichloride | Isopropanol | Toluene solvent, followed by hydrolysis | Isopropyl Methylphosphonic Acid | >30% | tandfonline.com |

| Methylphosphonic Acid | Isopropyl Alcohol | Acidic catalysis | Isopropyl Methylphosphonate | N/A |

Transesterification provides an alternative route to modify the alkyl groups of existing phosphonate esters. This process involves the exchange of an alcohol moiety on the phosphorus atom. The alcoholysis of dialkyl H-phosphonates can be tuned to favor either mono- or di-transesterification by controlling reaction parameters such as temperature and the excess of the reacting alcohol. nih.gov For example, using a continuous flow microwave reactor, the transesterification of dimethyl H-phosphonate with various linear aliphatic alcohols can be controlled to produce either the mixed ester or the fully substituted product. researchgate.net

A classic approach involves refluxing a diaryl phosphonate in an aliphatic alcohol with a catalytic amount of the corresponding sodium alkoxide. google.com This method facilitates the replacement of one aryl group with an alkyl group, yielding a mixed aryl alkyl phosphonate after purification. google.com It is noteworthy, however, that the reactivity in transesterification can vary significantly; while alkyl esters of phosphinic acid undergo this reaction rapidly at room temperature, dimethyl phosphonate is unreactive under similar conditions. rsc.org

Table 2: Transesterification of Dialkyl H-Phosphonates in a Continuous Flow System

| Starting Phosphonate | Alcohol | Temperature | Residence Time | Conversion | Product Distribution (Main Product) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl H-phosphonate | n-Butanol | 100 °C | 30 min | 15% | n-Butyl methyl H-phosphonate | nih.gov |

| Dimethyl H-phosphonate | n-Butanol | 125 °C | 30 min | ~93% | Di-n-butyl H-phosphonate (50%) | nih.gov |

| Dimethyl H-phosphonate | n-Butanol | 150 °C | 30 min | 100% | Di-n-butyl H-phosphonate (78%) | nih.gov |

The selective removal of an alkyl group from a dialkyl phosphonate is a critical transformation, often used to produce phosphonic monoesters or the parent phosphonic acid. A premier method for this is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (TMSBr) for a mild and efficient dealkylation, followed by methanolysis to yield the phosphonic acid. beilstein-journals.orgnih.gov TMSBr is highly effective and generally completes the reaction within hours, whereas chlorotrimethylsilane (B32843) (TMSCl) is much less reactive. mdpi.com The reactivity of TMSCl can be enhanced by using it in combination with sodium iodide in acetonitrile, which is believed to generate the more reactive iodotrimethylsilane (B154268) in situ. d-nb.info

Another powerful reagent for dealkylation is boron tribromide (BBr3). beilstein-journals.orgnih.gov This reagent cleanly converts a range of dialkyl phosphonates, including dimethyl, diethyl, and diisopropyl esters, into their corresponding phosphonic acids after a methanolysis workup. researchgate.net The reaction is notable for its selectivity and compatibility with various other functional groups present in the molecule. nih.govresearchgate.net The choice of dealkylation strategy can also be influenced by the nature of the alkyl group itself. For instance, di-tert-butyl phosphonates can undergo thermal dealkylation or be cleaved under mild acidic conditions at room temperature. mdpi.comresearchgate.net

Condensation reactions are a cornerstone of organophosphorus chemistry, enabling the formation of the crucial phosphorus-carbon bond. The Michaelis-Arbuzov reaction is a classic and widely used method for this purpose. A modification of the Arbusov rearrangement is employed for the synthesis of diisopropyl methylphosphonate, where triisopropyl phosphite (B83602) is heated with methyl iodide. orgsyn.org The exothermic reaction is controlled by the rate of addition, and after a reflux period, the byproduct isopropyl iodide is removed by distillation to yield the final product. orgsyn.org

More complex condensation strategies have also been developed for synthesizing specialized phosphonates. These include pseudo-four-component condensation reactions, which allow for the convergent synthesis of phosphonopeptides by simultaneously constructing the aminoalkylphosphonic acid structure and forming a phosphonamidate bond. mdpi.com Other examples include the cyanide-ion catalyzed self-condensation of acyl phosphonates, which produces tertiary O-protected α-hydroxy phosphonates. tubitak.gov.trtubitak.gov.tr

Table 3: Arbusov Rearrangement for Diisopropyl Methylphosphonate Synthesis

| Reagent 1 | Reagent 2 | Key Steps | Product | Yield | Reference |

|---|

Preparation of this compound Analogues and Surrogates for Mechanistic Investigations

To probe the interactions between organophosphonates and biological systems, particularly enzymes, researchers synthesize analogues and surrogates. These molecules mimic the structure of the parent compound but are modified to facilitate study, for example, by being more stable or by containing a better leaving group to promote reaction with an enzyme's active site.

A key strategy in studying enzymes like acetylcholinesterase (AChE) involves the use of surrogate inhibitors. For this compound, a well-known analogue is isopropyl p-nitrophenyl methylphosphonate (INMP or NIMP). nih.govscispace.com This compound serves as a non-toxic and stable surrogate for the highly toxic nerve agent sarin. nih.gov INMP is synthesized for the safe, in-vitro preparation of sarin-inhibited AChE, which can then be used in a standard laboratory setting to screen for the efficacy of potential antidotes. nih.govscispace.com The p-nitrophenyl group acts as a good leaving group, facilitating the phosphonylation of the serine residue in the active site of AChE, thus mimicking the action of sarin.

The synthesis of such surrogates is part of a broader chemical biology approach to understanding biological phosphorylation. nih.gov For example, phosphonate analogues of biological lipids like phosphatidylinositol-3-phosphate are synthesized to investigate their binding interactions with specific protein domains. nih.gov Similarly, chemoenzymatic strategies are employed to create specifically phosphorylated proteins, allowing for detailed studies of how post-translational modifications affect protein function and aggregation. nih.govchinesechemsoc.org These synthetic efforts provide invaluable tools for dissecting complex biological pathways. nih.gov

Multi-Stage Synthetic Pathways for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often necessitates multi-stage pathways to introduce functional groups and build molecular complexity. These methods are crucial for creating compounds with specific biological or material properties, such as phosphonopeptides and nucleoside phosphonate prodrugs. The general strategy involves the initial formation of a core this compound structure, which is then elaborated through a series of chemical transformations.

A prevalent multi-stage approach for synthesizing complex phosphonate derivatives, particularly phosphonopeptides, begins with the preparation of a reactive intermediate, an isopropyl N-protected aminoalkylphosphonochloridate. This intermediate is then coupled with an amino acid or peptide ester. The synthesis of the phosphonochloridate itself is a key step, often achieved by chlorinating a corresponding dialkyl phosphonate, such as diisopropyl phosphonate, with reagents like phosphorus pentachloride. nih.govencyclopedia.pubmdpi.com This process allows for the creation of a P-N bond, forming a phosphonamidate linkage which is an essential feature of many phosphonopeptide inhibitors.

Another versatile multi-stage pathway involves the chemoselective activation of a simple dialkyl phosphonate. For instance, treatment with triflic anhydride (B1165640) can generate a highly reactive phosphonium (B103445) intermediate. This intermediate can then undergo substitution with a variety of nucleophiles, including alcohols, thiols, and amines, to yield a diverse range of mixed phosphonates, phosphonothioates, and phosphonamidates. d-nb.infonih.gov This modular approach provides significant flexibility in the design and synthesis of complex phosphonate derivatives.

The synthesis of nucleoside phosphonate prodrugs represents another important application of multi-stage synthetic pathways. These complex molecules are designed to improve the cellular uptake and bioavailability of antiviral or anticancer nucleoside phosphonates. A common synthetic strategy involves the initial synthesis of a dialkyl (e.g., diisopropyl) phosphonate derivative of the nucleoside. This is typically followed by a selective dealkylation step, often using trimethylsilyl (B98337) bromide, to yield the phosphonic acid. The final stage involves coupling the phosphonic acid with a promoiety, such as a pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) group, to mask the negative charges of the phosphonate. acs.org

For acyclic nucleoside phosphonates, a multi-step synthesis may involve the condensation of a heterocyclic base (purine or pyrimidine) with a pre-functionalized side chain that already contains the phosphonomethyl group, for example, a diisopropyl 2-(chloroethoxy)methylphosphonate. frontiersin.org A different strategy for creating 5'-methylene-bis(POM)phosphonate furanonucleoside prodrugs utilizes a Horner-Wadsworth-Emmons reaction between a tetra(pivaloyloxymethyl) bisphosphonate salt and a 5'-aldehydic nucleoside as a key step. nih.gov

The following tables provide an overview of representative multi-stage synthetic pathways for complex this compound derivatives.

Table 1: Synthesis of Phosphonopeptide Derivatives

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Chlorination | Phosphorus pentachloride (PCl₅) | Diisopropyl N-phthalylaminomethylphosphonate | Isopropyl N-phthalylaminomethylphosphonochloridate |

| 2 | Coupling | Ethyl glycinate, triethylamine | Isopropyl N-phthalylaminomethylphosphonochloridate | Protected phosphonopeptide |

This table illustrates a two-step process to form a phosphonopeptide, starting from a protected aminophosphonate. nih.govencyclopedia.pub

Table 2: Modular Synthesis of Phosphonylated Derivatives

| Step | Reaction | Reagents and Conditions | Precursor | Intermediate/Product |

| 1 | Activation | Triflic anhydride, 2-iodopyridine | Diethyl phosphonate | Activated phosphonium intermediate |

| 2 | Substitution | Nucleophile (e.g., isopropyl alcohol, amine), tetraethylammonium (B1195904) chloride | Activated phosphonium intermediate | Mixed phosphonate or phosphonamidate |

This table outlines a modular approach for creating various phosphonylated compounds through an activated intermediate. d-nb.infonih.gov

Table 3: Synthesis of Nucleoside Phosphonate Prodrugs

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Phosphonate ester hydrolysis | Trimethylsilyl bromide (TMSBr) | Diisopropyl phosphonate diester of a nucleoside | Phosphonic acid derivative of a nucleoside |

| 2 | Prodrug coupling | POM-Cl, triethylamine, 1-methyl-2-pyrrolidinone | Phosphonic acid derivative of a nucleoside | Nucleoside bis(POM)-prodrug |

This table details the final stages in the synthesis of a nucleoside phosphonate prodrug, involving dealkylation and subsequent coupling with a promoiety. acs.org

Gas-Phase Atmospheric Chemistry of this compound

The atmospheric fate of this compound (IMPA), also referred to as isopropyl methyl methylphosphonate (IMMP) in some literature, is primarily dictated by its reactions with key atmospheric oxidants. nih.gov These reactions lead to its degradation and the formation of various secondary products.

The reaction with hydroxyl (OH) radicals is a significant atmospheric degradation pathway for many organic compounds, including this compound. Experimental studies using relative rate methods have been conducted to determine the kinetics of the OH radical-initiated reaction with IMPA. nih.gov

Over a temperature range of 283–350 K, the rate expression for the reaction of OH radicals with isopropyl methyl methylphosphonate has been determined to be k = 2.72 x 10⁻¹³ e^((1642±144)/T) cm³ molecule⁻¹ s⁻¹. nih.gov At a standard atmospheric temperature of 298 K, this corresponds to a rate constant of 6.72 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction proceeds primarily through the abstraction of a hydrogen atom by the OH radical, leading to the formation of carbon-centered radicals. acs.org

The mechanism involves the OH radical attacking the C-H bonds within the isopropyl and methyl groups of the IMPA molecule. nih.govacs.org The initial products formed are carbon-centered radicals, which then undergo further reactions in the atmosphere. acs.org

In addition to reacting with OH radicals, this compound can also be degraded by reactions with nitrate (B79036) radicals (NO₃) and ozone (O₃), particularly during nighttime when OH radical concentrations are low.

The rate constant for the reaction of nitrate radicals with isopropyl methyl methylphosphonate at 296 ± 2 K has been measured to be (4.8 ± 2.1) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov For the reaction with ozone, an upper limit for the rate constant has been established at <7 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ at the same temperature. nih.gov This indicates that the reaction with ozone is significantly slower than the reactions with OH and NO₃ radicals. nih.gov

Table 1: Rate Constants for the Gas-Phase Reactions of IMPA with Atmospheric Oxidants at 296 ± 2 K

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH Radical | 6.72 x 10⁻¹¹ | nih.gov |

| NO₃ Radical | (4.8 ± 2.1) x 10⁻¹⁶ | nih.gov |

| Ozone (O₃) | <7 x 10⁻²⁰ | nih.gov |

The degradation of this compound in the atmosphere leads to the formation of several gas-phase products. The specific products formed depend on the initial radical reaction and the subsequent atmospheric conditions, particularly the presence of nitrogen oxides (NOₓ). nih.gov

In the OH radical-initiated reaction, the major initial products appear to be CH₃OP(O)(CH₃)OC(O)CH₃ and a methyl radical (•CH₃). nih.gov The methyl radical can then react further in the presence of NOₓ to produce formaldehyde (B43269) (HCHO), methyl nitrite (B80452) (CH₃ONO), and methyl nitrate (CH₃ONO₂). nih.gov The formation of these products has been confirmed through various analytical techniques, including gas chromatography, in situ atmospheric pressure ionization mass spectrometry (API-MS), and in situ Fourier transform infrared (FT-IR) spectroscopy. nih.gov

Theoretical studies, often employing computational chemistry methods, provide valuable insights into the preferred sites of attack by atmospheric radicals on the this compound molecule. These investigations help in understanding the regioselectivity of the degradation reactions.

Theoretical considerations of the atmospheric degradation mechanisms of isopropyl methyl methylphosphonate have been undertaken to complement experimental findings. uchicago.edu These studies can help elucidate the branching ratios for the different possible reaction pathways, such as H-atom abstraction from the various C-H bonds in the isopropyl and methyl groups.

Hydrolytic Degradation Mechanisms of this compound and its Derivatives

Hydrolysis is another important degradation pathway for this compound, particularly in aqueous environments. This process involves the cleavage of the ester bonds by water.

The hydrolysis of phosphonates can be catalyzed by acids. nih.gov In the case of dialkyl phosphonates, studies have shown that under acidic conditions, the isopropyl derivative hydrolyzes faster than the methyl ester. nih.gov

The acid-catalyzed hydrolysis of this compound involves a nucleophilic attack on the phosphorus atom of the P=O group, typically leading to the cleavage of the P-O bond. nih.gov The primary products of the hydrolysis of this compound are methylphosphonic acid and isopropyl alcohol. acs.org The kinetics of this reaction are influenced by factors such as the concentration of the acid catalyst. nih.gov For some phosphonate esters, the rate of acid-catalyzed hydrolysis is proportional to the Hammett acidity function. acs.org

Heterogeneous Decomposition and Surface Chemistry

The interaction of isopropyl methylphosphonate and its surrogates with metal oxide surfaces, such as titanium dioxide (TiO₂) and alumina (Al₂O₃), is a critical area of research for decontamination and environmental remediation. These surfaces can facilitate both the adsorption and subsequent decomposition of the organophosphorus compound. acs.orgarxiv.orgnih.gov

Adsorption on these surfaces typically occurs through the interaction of the phosphoryl oxygen (P=O) group with Lewis acid sites on the metal oxide, which are unsaturated metal cations. acs.orgresearchgate.netresearchgate.net On hydroxylated surfaces, hydrogen bonding between the phosphoryl oxygen and surface hydroxyl groups also plays a significant role. researchgate.netacs.org For instance, on alumina, the most stable adsorption configuration for diisopropyl methylphosphonate (DIMP), a simulant for sarin, involves the phosphoryl oxygen binding to an aluminum center. acs.org

The degradation of isopropyl methylphosphonate on metal oxide surfaces can proceed through several pathways. On alumina, the decomposition of DIMP has been shown to occur via propene elimination at elevated temperatures. acs.orgarxiv.org This process involves the cleavage of the C-O bond within the isopropoxy group. acs.orgchemrxiv.org The surface itself can participate in the reaction, with surface oxygen atoms abstracting hydrogen atoms. acs.org

On TiO₂, the adsorption of organophosphorus compounds is also primarily driven by the interaction of the phosphoryl group with the surface. researchgate.netacs.org The adsorption of DIMP on TiO₂ has been observed to lead to the formation of surface-bound phosphonate species through the cleavage of the P-OCH₃ groups. researchgate.net The presence of water can influence the degradation pathways, often leading to hydrolysis products. researchgate.net

The efficiency of both adsorption and degradation is highly dependent on the nature of the metal oxide, its surface properties (such as crystallinity and surface area), and the reaction conditions, including temperature and the presence of co-adsorbents like water.

Table 3: Adsorption and Decomposition of Isopropyl Methylphosphonate Simulants on Metal Oxides

| Metal Oxide | Adsorption Mechanism | Primary Decomposition Pathway | Key Products | Reference |

| Alumina (Al₂O₃) | P=O interaction with Al sites; H-bonding with surface OH. | Propene elimination via C-O bond cleavage at high temperatures. | Propene, Isopropyl methylphosphonic acid | acs.orgarxiv.orgacs.org |

| Titanium Dioxide (TiO₂) | P=O interaction with Ti sites; H-bonding with surface OH. | Hydrolysis and photocatalytic oxidation. | Isopropyl methylphosphonic acid, Methylphosphonic acid, CO₂, H₂O | researchgate.netresearchgate.netacs.org |

Titanium dioxide (TiO₂) is a well-known photocatalyst that can be utilized for the decomposition of isopropyl methylphosphonate and related organophosphorus compounds. researchgate.netacs.orgresearchgate.net Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which can initiate a series of redox reactions on the catalyst surface.

The photocatalytic decomposition of these compounds generally involves highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.commdpi.com These radicals can attack the organophosphorus molecule, leading to its degradation.

The process begins with the adsorption of the isopropyl methylphosphonate molecule onto the TiO₂ surface, often through the phosphoryl oxygen. acs.org Under UV illumination, the adsorbed molecule is then attacked by the photogenerated ROS. The decomposition proceeds in a stepwise fashion. For related compounds, the initial steps often involve the cleavage of the ester bonds, leading to the formation of intermediates like isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA). acs.orgresearcher.life

Further oxidation of these intermediates can occur, ultimately leading to the complete mineralization of the organophosphorus compound into inorganic phosphate (B84403), carbon dioxide, and water. acs.orgresearcher.life The efficiency of the photocatalytic process is influenced by several factors, including the intensity of the light source, the concentration of the substrate, the presence of oxygen, and the properties of the TiO₂ catalyst, such as its crystal structure and surface area. nsf.gov

The presence of water and surface hydroxyl groups on the TiO₂ surface is crucial for the generation of hydroxyl radicals and thus plays a significant role in the photocatalytic decomposition pathway. mdpi.com

The degree of hydroxylation of metal oxide surfaces significantly influences the adsorption and subsequent decomposition of isopropyl methylphosphonate. Surface hydroxyl groups (M-OH) can act as Brønsted acid sites or participate in hydrogen bonding, altering the reactivity of the surface. acs.orgresearchgate.net

On alumina, the presence of hydroxyl groups can provide alternative adsorption sites and reaction pathways compared to a pristine, dehydroxylated surface. For diisopropyl methylphosphonate (DIMP), adsorption on a hydroxylated alumina surface involves the formation of hydrogen bonds between the phosphoryl oxygen and the surface hydroxyls. acs.org At elevated temperatures, these surface hydroxyls can participate in the decomposition mechanism. For instance, the hydrogen atoms from the surface hydroxyls can be abstracted by the alkoxy oxygen atoms of the DIMP molecule, facilitating the cleavage of the C-O bonds. acs.org

Similarly, on TiO₂ surfaces, surface hydroxyl groups are critical for the hydrolytic degradation of organophosphorus compounds. researchgate.net They can act as a source of nucleophilic water or hydroxide (B78521) for the hydrolysis of the P-O-C ester linkages. The decomposition of dimethyl methylphosphonate (DMMP) on TiO₂ is known to increase with increasing ambient humidity and surface OH group concentration. researchgate.net

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition and pyrolysis of this compound (IMP) are of significant interest, primarily in the context of understanding the breakdown of chemical warfare agent simulants. High-temperature studies reveal complex reaction pathways and provide insights into the stability and degradation of this organophosphorus compound. Research in this area often involves the study of diisopropyl methylphosphonate (DIMP), a common simulant for sarin, as its decomposition provides a primary route to the formation of IMP. researchgate.net

High-Temperature Reaction Kinetics of this compound Simulants

The high-temperature reaction kinetics of this compound are intricately linked to the decomposition of its precursor, diisopropyl methylphosphonate (DIMP). The unimolecular decomposition of DIMP is a key reaction that yields IMP and propene. researchgate.net This initial decomposition step has been studied in detail, with experimental data providing the basis for understanding the subsequent reactions of IMP.

Studies utilizing shock tubes and laser absorption spectroscopy have been conducted to determine the reaction rate for the thermal decomposition of DIMP in the temperature range of 762–1059 K at approximately 1 atm pressure. researchgate.net These experiments were designed to minimize interference from subsequent reactions of intermediates, including IMP. researchgate.net The primary decomposition reaction is as follows:

C₇H₁₇O₃P (DIMP) → C₄H₁₁O₃P (IMP) + C₃H₆ (propene) researchgate.net

The Arrhenius rate expression for this reaction has been experimentally determined, providing crucial kinetic parameters. researchgate.net

Table 1: Experimentally Determined Arrhenius Parameters for the Decomposition of DIMP to IMP

| Parameter | Value | Units |

|---|---|---|

| Pre-exponential factor (A) | 10¹⁵.⁰⁵⁸ ± ⁰.⁵ | s⁻¹ |

| Activation energy (Ea) | 47497 ± 1935 | cal/mol |

Data sourced from studies on the thermal decomposition of DIMP. researchgate.net

Further investigations into the pyrolysis of DIMP have been carried out at even higher temperatures, between 1400 K and 1800 K, using shock tubes and laser absorption spectroscopy to monitor the formation of products like carbon monoxide. researchgate.netbohrium.com These studies rely on chemical kinetic models that include the decomposition of DIMP and its subsequent intermediates, such as IMP, methyl phosphonic acid (MPA), and methyl(oxo)phosphoniumolate (MOPO). researchgate.netresearchgate.net The kinetics of these subsequent reactions are often determined through theoretical calculations and analogies with similar compounds. researchgate.netresearchgate.net

Identification of Pyrolytic Decomposition Products and Pathways

The pyrolysis of this compound, following its formation from DIMP, proceeds through multiple complex pathways. The products of these decomposition reactions have been identified in various experimental setups, including those involving T-jump pyrolysis and combustion monitored by Fourier-transform infrared spectroscopy (FTIR). researchgate.net

Upon its formation, IMP is an intermediate that undergoes further decomposition. researchgate.net Research has identified two primary decomposition pathways for IMP:

Decomposition into propene and methyl(oxo)phosphoniumolate (MOPO). researchgate.net

Decomposition into 2-propanol and methylphosphonic acid (MPA). researchgate.net

The final products observed in the high-temperature decomposition of DIMP, which includes the breakdown of IMP, are propene, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA). researchgate.net In the initial phases of the reaction, 2-propanol has also been identified. researchgate.net The decomposition pathways are sensitive to experimental conditions, such as the heating rate. researchgate.net For instance, at slower heating rates, the formation of 2-propanol may not be observed, whereas at very high heating rates, both 2-propanol and propene are detected at nearly the same time. researchgate.net

The following table summarizes the key pyrolytic decomposition pathways and products originating from this compound.

Table 2: Pyrolytic Decomposition Pathways and Products of this compound

| Reactant | Decomposition Pathway | Products |

|---|---|---|

| This compound (IMP) | Pathway 1 | Propene + Methyl(oxo)phosphoniumolate (MOPO) |

| This compound (IMP) | Pathway 2 | 2-Propanol + Methylphosphonic Acid (MPA) |

Information derived from studies on the decomposition of DIMP. researchgate.net

These findings are critical for the development of detailed chemical kinetic reaction mechanisms for the incineration of organophosphorus compounds. dtic.mil

Advanced Analytical Methodologies for Characterization and Trace Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of isopropyl methylphosphonate (B1257008), both gas and liquid chromatography have proven to be invaluable.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like isopropyl methylphosphonate. The compound is vaporized and transported by an inert gas through a column, where it is separated based on its physicochemical properties. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): While a common detector for organic compounds, direct GC-FID analysis of non-derivatized alkyl methylphosphonic acids, including IMPA, has been explored. One study developed a method for the direct quantitative determination using a selective CP-FFAP CB capillary column researchgate.net.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus-containing compounds, making it particularly suitable for analyzing organophosphates like IMPA. A gas chromatographic method using a pulsed flame photometric detector (P-FPD) in the phosphorus mode has been established for the analysis of numerous organophosphate pesticides and their metabolites iaea.org.

Mass Spectrometry (MS): The coupling of GC with MS provides a high degree of certainty in identification. GC-MS analysis of IMPA has been demonstrated to be effective for trace-level detection. For instance, quantification of diisopropyl methylphosphonate (DIMP), a related compound, was achieved with a limit of detection (LoD) of 0.21 μg mL⁻¹ and a limit of quantification (LoQ) of 0.62 μg mL⁻¹ using a low-polarity capillary column mdpi.com. The mass spectrum of the compound serves as a chemical fingerprint for its unambiguous identification mdpi.com.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique offers elemental analysis, and when coupled with GC, it can provide information on the phosphorus content of the separated compounds.

A study on the atmospheric chemistry of a related compound, isopropyl methyl methylphosphonate (IMMP), utilized gas chromatography to investigate the products of its reaction with OH radicals nih.gov.

GC Analysis Parameters for DIMP (a related compound to IMPA):

| Parameter | Value |

| Column | Capillary column (30 m × 0.25 mm × 0.25 μm) with TG-5 SilMS stationary phase |

| Temperature Program | 60 to 110 °C |

| Retention Time | ~8.5 min |

| Limit of Detection (LoD) | 0.21 μg mL⁻¹ |

| Limit of Quantification (LoQ) | 0.62 μg mL⁻¹ |

| MS Detector Scan Mode | Full scan, positive ions, mass range 50–250 Da |

Data sourced from a study on Di-isopropyl Methyl Phosphonate (B1237965) (DIMP) mdpi.com.

Liquid chromatography is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The combination of LC with mass spectrometry provides a powerful tool for the analysis of isopropyl methylphosphonate, particularly in complex matrices.

LC-MS/MS is a highly sensitive and selective technique used for the determination of organophosphonates epa.gov. This method often involves hydrophilic interaction liquid chromatography (HILIC) for separation, followed by detection using tandem mass spectrometry with electrospray ionization (ESI) epa.govnih.gov. For the analysis of IMPA and other alkyl methylphosphonic acids, a highly sensitive HILIC-MS/MS method has been developed, achieving a low detection limit of 8 pg mL⁻¹ for isopropyl methylphosphonic acid in extracts nih.gov. One established procedure for the determination of organophosphonates in various samples utilizes LC with tandem mass spectrometry (LC/MS/MS) with electrospray ionization epa.gov. The LC is operated in HILIC mode, and the mass spectrometer is operated in both positive and negative ion modes to detect a range of analytes epa.gov.

High-resolution mass spectrometry (HRMS) coupled with HPLC has also been optimized for the simultaneous extraction and determination of IMPA and other related compounds from soil samples, with detection limits as low as 0.05 ng/g zldm.ru.

LC-MS/MS Method Details for Organophosphonates:

| Parameter | Description |

| Separation Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization | Electrospray Ionization (ESI) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

This method is used for the qualitative and quantitative determination of various organophosphonates epa.gov.

For charged organophosphorus compounds, ion-pairing reversed-phase high-performance liquid chromatography (IP-RPLC) is a valuable technique. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a non-polar stationary phase.

This technique has been successfully applied to improve the chromatographic selectivity of phosphonate compounds. For instance, N,N-dimethylhexylamine (NNDHA) has been used as an ion-pairing reagent to increase the hydrophobicity and retention of phosphonates on a C18 column sigmaaldrich.com. This approach not only enhances chromatographic separation but can also improve ionization response for mass spectral analysis in positive ion electrospray mode (ESI+) sigmaaldrich.com. The development of ion-pair liquid chromatography methods coupled with high-resolution mass spectrometry is also crucial for large-scale biomonitoring studies of organophosphate metabolites nih.gov.

Spectroscopic Characterization of Phosphonate Structures

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. For isopropyl methylphosphonate, nuclear magnetic resonance and infrared spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. Both proton (¹H) and phosphorus-31 (³¹P) NMR are highly relevant for characterizing isopropyl methylphosphonate.

¹H NMR: This technique provides information about the number and types of hydrogen atoms in a molecule, as well as their connectivity. It is a fundamental tool for the structural elucidation of organic compounds jchps.com.

³¹P NMR: As a nucleus with 100% isotopic abundance and a spin of ½, ³¹P is well-suited for NMR analysis rice.edu. ³¹P NMR provides direct information about the chemical environment of the phosphorus atom. Chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid rice.edursc.org. The chemical shift of methylphosphonate has been shown to be sensitive to pH, which has been explored for its potential use as a pH indicator nih.gov.

NMR spectroscopy is crucial for confirming the structure of synthesized compounds and for assessing their purity.

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This results in a unique spectral fingerprint that can be used for identification and structural analysis nih.govresearchgate.net.

FT-IR is a well-established method for identifying functional groups in organic molecules nih.gov. In the context of isopropyl methylphosphonate, FT-IR can be used to identify characteristic vibrational bands, such as those for the P=O, P-O-C, and C-H bonds. This technique has been used in conjunction with other methods to investigate the products of atmospheric reactions of organophosphorus compounds nih.gov. The non-destructive nature of FT-IR makes it a valuable tool for analyzing various types of samples nih.gov.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) for Gas-Phase Product Analysis

Atmospheric Pressure Ionization (API) is a cornerstone technique for the mass spectrometric analysis of compounds like Isopropyl methyl phosphonate, enabling the ionization of molecules directly from the atmospheric pressure environment into the mass spectrometer. slideshare.netresearchgate.net This "soft ionization" method is particularly advantageous for thermally labile molecules that might decompose using other ionization techniques. researchgate.net The two primary forms of API relevant to the analysis of organophosphorus compounds are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). slideshare.net

In the context of gas-phase analysis, APCI is particularly well-suited. nationalmaglab.org The process involves vaporizing the sample and a solvent, which are then swept into a corona discharge region. nationalmaglab.orgwikipedia.org The discharge creates reactant ions from the solvent, which then undergo ion-molecule reactions with the gaseous analyte molecules. encyclopedia.pub For this compound, this typically results in the formation of a protonated molecule, [M+H]+, which is then detected by the mass spectrometer. encyclopedia.pubnih.gov This method is compatible with nonpolar solvents and is less susceptible to matrix effects compared to ESI. researchgate.netwikipedia.org

ESI, while more commonly used for liquid samples, can also be applied to the analysis of gas-phase products after they have been collected and dissolved in a suitable solvent. nih.gov ESI is effective for polar compounds and can be used to analyze degradation products of organophosphorus compounds in aqueous samples with minimal preparation. nih.gov The choice between APCI and ESI depends on the polarity and thermal stability of the specific gas-phase products of this compound being analyzed. wikipedia.org

| Ionization Technique | Principle | Applicability to this compound | Key Advantages |

| APCI | Gas-phase chemical ionization via corona discharge. nationalmaglab.orgwikipedia.org | Direct analysis of volatile gas-phase products. encyclopedia.pub | Tolerant of nonpolar solvents, less matrix interference. researchgate.netwikipedia.org |

| ESI | Formation of charged droplets and ion evaporation from a liquid phase. slideshare.netchemrxiv.org | Analysis of collected gas-phase products dissolved in a polar solvent. nih.gov | Suitable for polar, nonvolatile degradation products. nih.gov |

Emerging Detection and Sensing Technologies

Recent advancements have led to the development of rapid, portable, and highly sensitive technologies for the on-site detection of organophosphorus compounds such as this compound.

Ion Mobility Spectrometry (IMS) for Rapid and On-Site Trace Detection

Ion Mobility Spectrometry (IMS) is a powerful technique for the rapid detection of trace amounts of chemical vapors in the air. mdpi.com It separates ions based on their velocity through a drift tube under the influence of an electric field. nih.gov This technique is well-suited for on-site applications due to its speed and sensitivity. mdpi.com

In the analysis of compounds similar to this compound, such as Di-isopropyl methyl phosphonate (DIMP), IMS demonstrates excellent sensitivity, with detection limits in the low parts-per-billion (ppb) range. mdpi.comnih.gov The identification of DIMP using IMS with a non-radioactive ionization source and ammonia (B1221849) doping relies on the formation of two distinct product ion peaks: a monomer ion (M·NH₄⁺) and a dimer ion (M₂·NH₄⁺). mdpi.comnih.gov These ions exhibit unique reduced ion mobility (K₀) values, allowing for their specific identification. mdpi.comnih.gov

| Ion Species | Reduced Ion Mobility (K₀) (cm² V⁻¹ s⁻¹) |

| Monomer (M·NH₄⁺) | 1.41 mdpi.comnih.gov |

| Dimer (M₂·NH₄⁺) | 1.04 mdpi.comnih.gov |

| Positive Reactant Ions | 2.31 mdpi.comnih.gov |

Data derived from the analysis of Di-isopropyl methyl phosphonate (DIMP), a structural analog of this compound.

The rapid response and high performance of IMS make it a vital tool for the real-time monitoring of air for the presence of this compound vapors. mdpi.com

Application of Piezoelectric Crystals and Gas-Sensitive Microsensors for Vapor Detection

Piezoelectric crystals serve as highly sensitive mass detectors. When coated with a material that selectively adsorbs a target analyte, the crystal's oscillation frequency changes in proportion to the mass of the adsorbed substance. dtic.mildtic.mil This principle has been successfully applied to the detection of organophosphorus compound vapors. dtic.mil

For the detection of Di-isopropyl methyl phosphonate, a simulant for chemical warfare agents, piezoelectric crystal monitors have been developed using immobilized enzymes (cholinesterases) and specific antibodies as coatings. dtic.mildtic.mil These protein-coated detectors show a selective and reversible response to certain organophosphorus compounds in the gas phase, with response times of around 120 seconds and sensitivity in the ppb range. dtic.mil

Gas-sensitive microsensors offer another avenue for the detection of organophosphorus vapors. These sensors often utilize materials whose electrical properties change upon exposure to the target chemical. For instance, sensors based on metal oxide nanostructures like zirconia (ZrO₂) have shown a high affinity for the phosphate (B84403) group in organophosphorus compounds, enhancing their detection capabilities. mdpi.com

| Sensor Type | Detection Principle | Key Features |

| Piezoelectric Crystal | Mass-sensitive frequency change upon vapor adsorption. dtic.mildtic.mil | High sensitivity (ppb), fast response, selectivity via coatings. dtic.mil |

| Gas-Sensitive Microsensor | Change in electrical properties of a sensing material. iaea.org | Miniaturization potential, high sensitivity. mdpi.comiaea.org |

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from complex environmental or biological matrices prior to analysis, thereby removing interferences and concentrating the analyte.

Solid-Phase Extraction and Liquid-Liquid Extraction Techniques

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration. semanticscholar.org It involves passing a liquid sample through a solid sorbent material that retains the analyte. nih.gov The analyte is then eluted with a small volume of a different solvent. nih.gov SPE is advantageous over traditional liquid-liquid extraction as it is more efficient, uses smaller volumes of organic solvents, and can achieve high recovery rates (>99%). For polar organophosphorus compounds, various sorbent materials can be employed to achieve effective separation from complex sample matrices. nih.gov

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov In the context of extracting this compound from aqueous samples, an organic solvent in which the analyte is more soluble is used. unt.edu For instance, a mixture of methylene (B1212753) chloride and isopropanol (B130326) has been utilized for the extraction of related compounds from water. unt.edu The efficiency of LLE depends on the partition coefficient of the analyte and the solvent-to-sample volume ratio. nih.gov

Supercritical Fluid Extraction for Organophosphorus Compounds from Complex Samples

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov Supercritical fluids have properties intermediate between those of a liquid and a gas, allowing for efficient penetration into sample matrices and effective dissolution of analytes. researchgate.net SFE is a powerful technique for extracting organophosphorus compounds from solid and semi-solid matrices like soil and food. nih.govnih.gov

The efficiency of SFE can be optimized by adjusting parameters such as temperature, pressure, and the use of polarity modifiers like methanol. nih.gov Studies on nonpesticidal organophosphates in soil have shown that SFE can achieve extraction efficiencies of at least 90%. nih.gov This technique is considered environmentally friendly due to the reduced use of organic solvents and offers significant savings in time and cost compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net

| Extraction Technique | Principle | Common Matrices | Advantages |

| SPE | Analyte partitioning between a solid sorbent and a liquid sample. nih.gov | Aqueous samples, biological fluids. nih.gov | High efficiency, low solvent use, high recovery. |

| LLE | Analyte partitioning between two immiscible liquid phases. nih.gov | Aqueous samples. unt.edu | Simple, well-established. |

| SFE | Use of a supercritical fluid as the extraction solvent. nih.govresearchgate.net | Soil, food, complex solid samples. nih.govnih.gov | Fast, efficient, environmentally friendly. nih.govresearchgate.net |

Environmental Transformation and Persistence Dynamics

Abiotic Environmental Fate Pathways of Isopropyl Methyl Phosphonate (B1237965)

Abiotic degradation pathways are crucial in determining the long-term persistence of chemical compounds in the environment. For isopropyl methylphosphonate (B1257008), these processes are generally slow, contributing to its stability. The core of its structure is the carbon-phosphorus (C-P) bond, which is notably resistant to cleavage.

Isopropyl methylphosphonic acid (IMPA) is characterized by its exceptional stability in aqueous environments. The carbon-phosphorus bond is highly resistant to chemical hydrolysis. cdc.gov This inherent stability results in a very long environmental persistence. The rate of abiotic hydrolysis for IMPA is exceedingly slow, which is a primary factor in its long-term presence in contaminated water and soil systems. researchgate.net

Research has estimated the hydrolytic half-life of IMPA to be approximately 1900 years at a pH of 7 and a temperature of 25°C. cdc.gov This remarkable persistence underscores its potential for long-term contamination of groundwater and surface water. The stability of IMPA is shared by related organophosphorus compounds. For instance, diisopropyl methylphosphonate (DIMP), a closely related compound, is also known for its slow degradation in the environment, with an estimated half-life of 500 years in groundwater at 10°C. bohrium.comepa.gov This resistance to breakdown means that once introduced into aquatic or soil environments, these compounds can remain for extended periods. bohrium.com

| Compound | Abbreviation | Estimated Half-Life | Conditions | Reference |

|---|---|---|---|---|

| Isopropyl Methylphosphonic Acid | IMPA | ~1900 years | pH 7, 25°C | cdc.gov |

| Diisopropyl Methylphosphonate | DIMP | ~500 years | Groundwater, 10°C | epa.gov |

| Sarin (B92409) (Isopropyl methylphosphonofluoridate) | GB | 24 - 237 hours | pH 7.5 - 6.5, 25°C | bohrium.com |

While the C-P bond is generally resistant to photolysis, photodegradation can occur under specific conditions, particularly in the presence of a photocatalyst. cdc.govmdpi.com Studies involving titanium dioxide (TiO2) have shown that adsorbed IMPA can be decomposed through photocatalysis. chemsafetypro.com The degradation process yields intermediates such as isopropanol (B130326), acetone, and formate, before eventually being mineralized into phosphoric acid, water, and carbon dioxide. chemsafetypro.com

The movement of isopropyl methylphosphonate through soil and into groundwater is governed by its chemical properties and interactions with the soil matrix. IMPA is highly soluble in water (48 g/L) and is a strong organic acid with a pKa of approximately 2.38. cdc.govresearchgate.net This means that at the pH of most natural soils and water, IMPA will exist in its anionic (negatively charged) form.

Biotic Degradation and Microbial Metabolism of Phosphonates

Despite the extreme stability of the C-P bond, prokaryotic microorganisms have evolved sophisticated enzymatic machinery to cleave this bond, allowing them to utilize phosphonates as a nutrient source, particularly for phosphorus.

The biodegradation of phosphonates is a critical process carried out exclusively by microorganisms. Bacteria have developed at least two primary enzymatic pathways to break the C-P bond: the phosphonatase pathway and the C-P lyase pathway.

The phosphonatase pathway involves a two-step process where an aminophosphonate is first converted to a phosphonoaldehyde, which is then hydrolyzed by the enzyme phosphonoacetaldehyde (B103672) hydrolase (phosphonatase) to yield an aldehyde and inorganic phosphate (B84403). This pathway is generally specific to α-aminophosphonates.

Of greater relevance to xenobiotic phosphonates like IMPA is the C-P lyase pathway. This is a multi-enzyme complex that exhibits broad substrate specificity, enabling it to degrade a wide range of alkyl- and arylphosphonates. The C-P lyase mechanism is complex and thought to involve radical chemistry to cleave the non-activated C-P bond. While many phosphonates can be degraded via this pathway, some compounds, like the related DIMP, have been reported to be highly resistant to biodegradation by indigenous soil and aquatic microorganisms. bohrium.com However, specific bacterial strains have been identified that can metabolize IMPA. For example, a strain of Pseudomonas testosteroni isolated from sewage has been shown to aerobically degrade IMPA. researchgate.net Furthermore, some bacteria are capable of metabolizing IMPA to its simpler analogue, methylphosphonic acid (MPA). mdpi.com

For a bacterium to metabolize a phosphonate, it must first transport the molecule across its cell membrane. Bacteria have evolved specialized transport systems for this purpose. The most well-characterized are high-affinity ATP-binding cassette (ABC) transporters. The genes encoding these transporters are often located in a gene cluster or operon along with the genes for the catabolic enzymes.

The phn operon in Escherichia coli is a classic example, containing genes that encode for both the phosphonate uptake system and the C-P lyase complex. The PhnC, PhnD, and PhnE proteins form an ABC transporter responsible for binding phosphonates in the periplasm and transporting them into the cytoplasm. Once inside the cell, the C-P lyase complex, encoded by other phn genes (e.g., phnG through phnP), catalyzes the cleavage of the C-P bond, releasing phosphate that the cell can use for growth. The ability of microorganisms to utilize phosphonates is often induced under conditions of phosphate starvation, highlighting it as a survival strategy in nutrient-limited environments.

| Gene(s) | Function | Pathway Component | Reference |

|---|---|---|---|

| phnC, phnD, phnE | Encode components of a high-affinity ABC transporter for phosphonate uptake. | Transport | |

| phnG, phnH, phnI, phnJ, phnK, phnL, phnM | Encode the core subunits of the C-P lyase enzyme complex. | Catabolism (C-P Lyase) | |

| phnX | Encodes phosphonoacetaldehyde hydrolase (phosphonatase). | Catabolism (Phosphonatase) |

Enzymatic Transformation of Phosphonate Esters to Phosphonic Acids

The transformation of isopropyl methylphosphonate (IMPA), a phosphonate monoester, into its corresponding phosphonic acid is a critical step in its environmental degradation pathway. This process is primarily facilitated by enzymatic hydrolysis, where specific enzymes catalyze the cleavage of the ester bond. The initial breakdown of the nerve agent Sarin results in the formation of IMPA, which then undergoes further degradation to methylphosphonic acid (MPA) wikipedia.org.

Microbial consortia have demonstrated the ability to utilize IMPA as a phosphorus source, breaking it down into methylphosphonic acid (MPA) and inorganic phosphate. This biotransformation is a key detoxification step. Enzymes capable of hydrolyzing organophosphorus compounds, such as phosphotriesterases (PTE) and organophosphorus hydrolases (OPH), are known to act on a wide spectrum of these compounds, including phosphonate esters. These enzymes, found in various bacteria, facilitate the hydrolysis of the P-O ester bond, converting the phosphonate ester into a phosphonic acid and an alcohol. For instance, phosphotriesterase (PTE) from Brevundimonas diminuta is well-studied for its broad-spectrum hydrolytic activity against organophosphorus triesters, and similar enzymatic actions are responsible for the hydrolysis of monoesters like IMPA.

Furthermore, enzymes such as 5'-nucleotide phosphodiesterase have been investigated for their ability to hydrolyze phosphonate esters, suggesting a ping-pong type mechanism involving a covalent enzyme intermediate. The cleavage of the carbon-phosphorus (C-P) bond in the resulting methylphosphonic acid is carried out by other specific enzymes, such as phosphonatases, which are part of the C-P lyase pathway. This subsequent step mineralizes the organophosphonate to inorganic phosphate, making the phosphorus available for microbial growth.

Factors Influencing Biodegradability Rates in Natural and Engineered Systems

The rate at which isopropyl methylphosphonate is biodegraded in both natural and engineered environments is influenced by several key factors. The acclimation of microbial communities is crucial; studies have shown that extended exposure to IMPA enhances the degradation capabilities of microbial cultures.

A significant factor is the presence of other, more readily available phosphorus sources. The biodegradation of IMPA to methylphosphonic acid (MPA) and inorganic phosphate is notably suppressed in the presence of free phosphate in the environment. This is because microorganisms preferentially utilize the energetically less demanding inorganic phosphate, and the enzymes responsible for breaking down organophosphonates are often repressed.

In engineered bioreactor systems, operational parameters play a vital role. Research on microbial consortia in sequencing batch reactors has provided specific degradation kinetics. Two distinct cultures, designated APG and SX, demonstrated the ability to use IMPA as their sole phosphorus source. These cultures were not inhibited by IMPA concentrations up to 1250 mg/L. Initial IMPA concentrations of 85 to 90 mg/L were successfully degraded to below detectable levels within 75 hours.

Physical and chemical conditions also affect degradation. The pH of the environment can influence both enzyme activity and the chemical stability of the compound. Additionally, the nature of surfaces can alter degradation mechanisms. For the parent compound Sarin, hydrophilic surfaces can lower the energy barrier for hydrolysis to IMPA, while hydrophobic surfaces may promote a different, slower degradation pathway. These surface effects likely influence the subsequent availability and degradation of IMPA in soil and sediment matrices.

Table 1: Biodegradation Rates of Isopropyl Methylphosphonate (IMPA) by Microbial Consortia

| Microbial Consortium | Maximum Degradation Rate (μmax) | Initial IMPA Concentration (mg/L) | Time to Degrade to Non-Detectable Levels (hours) | Key Influencing Factor |

|---|---|---|---|---|

| SX microorganisms | 120.9 mg/L/day | 85-90 | 75 | Suppressed by free phosphate |

| APG microorganisms | 118.3 mg/L/day | 85-90 | 75 | Suppressed by free phosphate |

Interactions with Environmental Matrices

Adsorption Behavior onto Sediments and Organic Matter

The interaction of isopropyl methylphosphonate with environmental solids such as sediments and organic matter is largely governed by adsorption processes. While direct studies on IMPA are limited, the behavior of analogous organophosphorus compounds provides significant insight. Phosphonates, as a class of compounds, are known to be removed from solution via adsorption.

The phosphonic acid functional group (R-PO(OH)₂) is key to its adsorption behavior. This group has a strong affinity for metal oxide surfaces, particularly iron oxides like goethite, which are common components of soil and sediment. Studies on methylphosphonic acid (MPA), the degradation product of IMPA, show that it strongly adsorbs to goethite through a ligand-exchange mechanism, where the phosphonate group displaces hydroxyl groups on the mineral surface osti.gov. Conversely, adsorption to clay minerals like montmorillonite (B579905) is weak osti.gov. Given its structural similarity, IMPA is expected to exhibit comparable strong adsorption to iron-rich minerals in sediments.

Removal Efficiencies and Mechanisms in Wastewater Treatment Processes

Isopropyl methylphosphonate can be effectively removed in wastewater treatment processes, primarily through biodegradation and adsorption onto sludge. In conventional activated sludge systems, the removal of many organophosphorus compounds occurs, although efficiencies can vary widely depending on the compound's structure and the plant's operating conditions. For phosphonates specifically, adsorption onto activated sludge is a significant removal mechanism nih.gov. This is partly due to adsorption onto amorphous iron oxides within the sludge, as well as interaction with the organic fraction of the biomass nih.gov.

Engineered biological systems, such as Sequencing Batch Reactors (SBRs), have demonstrated high efficiency in removing IMPA. SBRs offer operational flexibility that allows for the enrichment of specific microbial consortia capable of degrading recalcitrant compounds. Studies using SBRs to treat water containing hydrolyzed Sarin (IMPA) have shown that the compound can be completely removed when it serves as the sole phosphorus source for the biomass.

Table 2: Removal of Isopropyl Methylphosphonate (IMPA) in a Sequencing Batch Reactor (SBR)

| Treatment System | Influent Concentration (mg/L) | Effluent Concentration | Removal Efficiency | Primary Removal Mechanism |

|---|---|---|---|---|

| Sequencing Batch Reactor (SBR) | 85 - 90 | Non-detectable | >99% | Biodegradation |

For organophosphates that are more resistant to biodegradation, advanced oxidation processes (AOPs) like the Fenton and photo-Fenton processes are effective chemical degradation methods nsf.gov. These processes generate highly reactive hydroxyl radicals that can break down complex organic molecules. While not typically the primary treatment method for a biodegradable compound like IMPA, AOPs represent a viable technology for wastewaters containing a mix of more persistent organophosphorus contaminants.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in analyzing reaction mechanisms, predicting pathways, and determining the energies of transition states and intermediates. rsc.orgnih.gov These computational approaches allow researchers to model chemical processes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and elucidate reaction pathways. Studies on phosphonates, such as the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, have been scrutinized using DFT to understand the reaction mechanism and regioselectivity. researchgate.net

In a similar vein, ab initio molecular dynamics (AIMD) simulations, which are based on quantum mechanical principles, have been employed to explore the decomposition mechanisms of diisopropyl methylphosphonate (B1257008) (DIMP), a compound structurally related to isopropyl methyl phosphonate. These simulations predict that a key initial step in the decomposition on a pristine alumina (B75360) (γ-Al₂O₃) surface is the cleavage of the C–O bond. acs.orgresearchgate.netchemrxiv.org This bond breaking leads to the elimination of propene. acs.org DFT calculations in these studies help to map out the potential energy surface of the reaction, identifying the most favorable pathways for decomposition. acs.orgresearchgate.netchemrxiv.org

A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of activation barriers. libretexts.org The transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction. libretexts.org

Computational studies on DIMP decomposition on alumina surfaces have successfully calculated the free energy activation barriers for key reaction steps. For instance, the elimination of propene via C-O bond cleavage proceeds through a single transition state. acs.org The activation barriers for this process were calculated at different temperatures, providing quantitative insight into the reaction kinetics. acs.org

| Temperature (°C) | Free Energy Activation Barrier (kJ/mol) |

|---|---|

| 700 | ~11.0 |

| 1000 | ~3.10 |

These calculations demonstrate how temperature affects the energy required to initiate the decomposition, with higher temperatures significantly lowering the activation barrier. acs.org

Molecular Dynamics Simulations of this compound Interactions with Surfaces

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide a detailed, atomistic view of the interactions between molecules like this compound and various surfaces. Such studies are crucial for understanding adsorption, degradation, and dispersal phenomena on materials. acs.orgnih.gov

Ab initio molecular dynamics simulations have offered detailed insights into how DIMP adsorbs and decomposes on both pristine and hydroxylated alumina surfaces. acs.orgresearchgate.netchemrxiv.org The simulations show that the DIMP molecule interacts strongly with the surface, primarily through a bond between the phosphoryl oxygen (P=O) and an aluminum atom on the surface. acs.org This interaction is a key precursor to the subsequent decomposition reactions. On hydroxylated surfaces, hydrogen bonding between the alkoxy oxygen of the DIMP molecule and surface hydroxyl groups also plays a significant role. acs.org

Similarly, MD simulations have been used to explore the interaction of dimethyl methylphosphonate (DMMP) with multilayer graphene surfaces. nih.gov These studies investigate how the molecule scatters or adsorbs depending on factors like surface temperature and the molecule's kinetic energy. At low temperatures, DMMP adsorbs onto the graphene, while at higher temperatures, the interaction is characterized by direct inelastic scattering, where the molecule retains much of its initial energy. nih.gov These findings are essential for modeling the environmental fate and dispersal of phosphonates. nih.gov

Kinetic Modeling of Complex Chemical Systems Involving Phosphonates

Kinetic modeling aims to mathematically describe the rates of chemical reactions and predict how the concentrations of reactants and products change over time. youtube.com For complex systems involving multiple reactions, such as the atmospheric chemistry or degradation pathways of phosphonates, kinetic models are indispensable. youtube.com

Developing these models requires accurate rate constants for the elementary reactions involved. Experimental studies have measured the rate constants for the reaction of isopropyl methyl methylphosphonate (IMMP) with atmospheric radicals like OH. nih.gov For instance, the rate expression for the reaction with OH radicals was determined over a range of temperatures. nih.gov

Computational chemistry contributes to kinetic modeling by providing theoretical estimates of rate constants that are difficult to measure experimentally. By calculating activation energies and pre-exponential factors from first principles, theoretical studies can help build more comprehensive and predictive kinetic models. rsc.org These models can then be used to simulate the behavior of phosphonates in various environments, from industrial processes to atmospheric systems. researchgate.netnih.gov

Structure-Reactivity Relationship Predictions from Computational Approaches

Computational approaches are highly effective in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.gov These relationships correlate the chemical structure of a molecule with its reactivity or biological activity.

For phosphonates, computational studies have explored how variations in the alkyl groups affect their reactivity. For example, in the alkaline hydrolysis of a series of diethyl alkylphosphonates, it was observed that the rate of hydrolysis decreases with increasing steric hindrance of the alkyl substituent attached to the phosphorus atom. mdpi.com Conversely, electron-withdrawing substituents tend to increase the reaction rate. mdpi.com

QSAR models for a series of 60 phosphonates have been developed to predict their toxicity. nih.gov In these studies, structural features derived from molecular and quantum mechanics calculations are used as descriptors to build a mathematical model that relates structure to toxicity. The resulting models indicated that the toxicity of phosphonates was influenced by steric and molecular geometry factors. nih.gov Such computational predictions are valuable for designing new phosphonate compounds with desired properties while minimizing potential adverse effects.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Advanced Isopropyl Methyl Phosphonate (B1237965) Derivatives

While isopropyl methyl phosphonate itself has limited direct applications, the broader class of phosphonates is of significant interest in medicinal chemistry and materials science. Future research will likely focus on creating novel derivatives with tailored properties.

Current synthetic strategies for phosphonates often rely on established methods like the Michaelis-Arbuzov reaction. mdpi.com However, the demand for more complex and functionally diverse phosphonate derivatives necessitates the development of more advanced and versatile synthetic routes. Research is underway to create new phosphonate-based molecules with potential biological activity, such as antivirals and enzyme inhibitors. nih.govnih.gov For instance, the synthesis of acyclic nucleoside phosphonates, which are potent antiviral agents, involves multi-step processes that could be optimized. nih.gov

Future synthetic strategies may explore:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the phosphorus center and in the isopropyl group, which is crucial for biological activity.

Catalytic Methods: Employing novel catalysts to improve the efficiency, selectivity, and environmental footprint of phosphonate synthesis.

Combinatorial Chemistry: Generating libraries of this compound derivatives to screen for new functionalities, such as enhanced binding to specific targets or improved material properties.

Bio-inspired Synthesis: Mimicking enzymatic pathways to create phosphonate structures with high specificity and activity.

These advanced synthetic approaches will enable the creation of a new generation of phosphonate compounds with applications ranging from drug development to the design of functional materials.

Investigations into Undiscovered Degradation Pathways and Byproducts

Understanding the environmental fate of organophosphorus compounds like this compound is critical for assessing their long-term impact. While some degradation pathways are known, future research must focus on identifying previously undiscovered transformation processes and the resulting byproducts.

Studies on related compounds such as diisopropyl methylphosphonate (B1257008) (DIMP) and dimethyl methylphosphonate (DMMP) have shown that their degradation on surfaces like metal oxides can be complex. For example, the decomposition of DIMP on alumina (B75360) surfaces has been found to produce a range of products, including isopropyl methylphosphonate, methyl phosphonic acid, and various volatile organic compounds. acs.org Similarly, the photodegradation of DMMP on titanium dioxide surfaces proceeds stepwise to yield methylphosphonic acid, phosphate (B84403), water, and carbon dioxide, but can also lead to catalyst poisoning by surface-bound phosphonate products. researchgate.net

Future research in this area should aim to:

Elucidate Microbial Degradation: Investigate the role of microorganisms in the breakdown of this compound, as biodegradation has been shown to be ineffective for similar compounds like DIMP. nih.gov

Identify Novel Abiotic Pathways: Explore degradation mechanisms under various environmental conditions, such as in the presence of different minerals, dissolved organic matter, and reactive oxygen species.

Characterize Unknown Byproducts: Utilize high-resolution analytical techniques to identify and quantify previously unknown degradation products, which may have their own toxicological profiles.

A comprehensive understanding of these degradation pathways is essential for developing effective remediation strategies and predicting the environmental persistence of these compounds.

Advancements in Ultra-Trace Analytical Detection and Speciation

The ability to detect and quantify minute amounts of this compound and its derivatives is crucial for environmental monitoring and forensic analysis. While current methods like gas chromatography-mass spectrometry (GC-MS) and ion mobility spectrometry (IMS) are effective, there is a continuous drive to lower detection limits and improve speciation capabilities. mdpi.comnih.gov

Recent advancements in analytical chemistry offer promising avenues for the ultra-trace detection of phosphonates. nih.govepa.gov For instance, techniques developed for other challenging analytes, such as nanostructure-based mass spectrometry for microplastics, could be adapted for phosphonates, potentially achieving picogram-level detection without extensive sample preparation. nih.gov Furthermore, methods involving derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been shown to increase sensitivity for other phosphonates by several orders of magnitude, enabling detection at the nanogram-per-liter level in complex water samples. epa.gov

Future research should focus on:

Developing Novel Sensing Platforms: Creating new sensor materials and devices for real-time, in-situ detection of this compound.

Improving Speciation Analysis: Differentiating between the parent compound, its degradation products, and its various derivatives in environmental and biological samples.

Miniaturization and Portability: Designing portable analytical instruments for rapid, on-site analysis, which is particularly important for emergency response scenarios.

These advancements will provide the necessary tools for a more accurate assessment of the presence and distribution of this compound and related compounds in the environment.

Interdisciplinary Studies Combining Theoretical and Experimental Approaches for Comprehensive Understanding